molecular formula C8H10BrNO2 B6188259 3,4-dihydro-2H-1,4-benzoxazin-7-ol hydrobromide CAS No. 2639456-58-7

3,4-dihydro-2H-1,4-benzoxazin-7-ol hydrobromide

Cat. No.: B6188259
CAS No.: 2639456-58-7
M. Wt: 232.1
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Description

3,4-dihydro-2H-1,4-benzoxazin-7-ol hydrobromide is a chemical compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-1,4-benzoxazin-7-ol hydrobromide typically involves the annulation of a 1,4-benzoxazine ring to an arene scaffold. One common method involves the reaction of 2-aminophenol with formaldehyde and an appropriate aryl halide under acidic conditions . The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-2H-1,4-benzoxazin-7-ol hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzoxazine ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups into the benzoxazine ring.

Scientific Research Applications

3,4-dihydro-2H-1,4-benzoxazin-7-ol hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-1,4-benzoxazin-7-ol hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dihydro-2H-1,4-benzoxazin-7-ol hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt. This can affect its solubility, stability, and reactivity compared to other benzoxazine derivatives .

Properties

CAS No.

2639456-58-7

Molecular Formula

C8H10BrNO2

Molecular Weight

232.1

Purity

95

Origin of Product

United States

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